2-[(5-{[(3,4-dichlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
CAS No.: 539809-60-4
Cat. No.: VC14894079
Molecular Formula: C24H21Cl2N5OS
Molecular Weight: 498.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 539809-60-4 |
|---|---|
| Molecular Formula | C24H21Cl2N5OS |
| Molecular Weight | 498.4 g/mol |
| IUPAC Name | 2-[[5-[(3,4-dichloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C24H21Cl2N5OS/c1-16-7-9-17(10-8-16)28-23(32)15-33-24-30-29-22(31(24)19-5-3-2-4-6-19)14-27-18-11-12-20(25)21(26)13-18/h2-13,27H,14-15H2,1H3,(H,28,32) |
| Standard InChI Key | OADKFCWSEWUCPX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC(=C(C=C4)Cl)Cl |
Introduction
The compound 2-[(5-{[(3,4-dichlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic molecule belonging to the class of triazole derivatives. It features a triazole ring, a sulfanyl group, and an acetamide moiety, which contribute to its potential biological activities and applications in medicinal chemistry.
Structural Characteristics
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Molecular Formula: C19H20Cl2N4OS
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Molecular Weight: Approximately 421.36 g/mol
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Key Functional Groups: Triazole ring, sulfanyl group, acetamide moiety, and a 4-methylphenyl group
This compound's structural diversity suggests potential for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, due to the presence of its functional groups.
Synthesis
The synthesis of 2-[(5-{[(3,4-dichlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves multiple steps, using common solvents like ethanol and dimethylformamide under reflux conditions. Industrial methods may optimize these synthetic routes using catalysts or microwave-assisted techniques for improved yield and efficiency.
Biological Activities
Preliminary studies suggest that this compound may exhibit antimicrobial, anti-inflammatory, and anticancer properties. The triazole ring is known for its ability to bind to various biological targets, potentially inhibiting their activity or modulating their function. Techniques such as molecular docking studies and in vitro assays are essential for understanding its binding affinities and mechanisms of action.
Potential Applications
Given its potential biological activities, this compound has applications in various therapeutic areas. It is of interest for further research and potential therapeutic applications due to its unique combination of functional groups and structural features.
Comparison with Similar Compounds
| Compound Characteristics | 2-[(5-{[(3,4-dichlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide | N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
|---|---|---|
| Molecular Formula | C19H20Cl2N4OS | Not specified in the search results |
| Biological Activity | Potential antimicrobial, anti-inflammatory, and anticancer properties | Anti-inflammatory potency; potential 5-lipoxygenase (5-LOX) inhibitor |
| Synthesis | Multiple steps using ethanol and dimethylformamide under reflux conditions | Two-stage protocol using simple transformations and commercially available reagents |
| Applications | Medicinal chemistry, potential therapeutic applications | Potential applications in anti-inflammatory treatments, further structure optimization needed |
Future Research Directions
Further studies are necessary to fully elucidate the biological activities and therapeutic potential of 2-[(5-{[(3,4-dichlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide. This includes in-depth molecular docking studies and in vitro assays to understand its interactions with biological systems and potential therapeutic targets.
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